4-Bromo-4'-methylazobenzene
Overview
Description
4-Bromo-4’-methylazobenzene is a chemical compound with the molecular formula C13H11BrN2. It has an average mass of 275.144 Da and a monoisotopic mass of 274.010559 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 4-Bromo-4’-methylazobenzene or similar compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The radical mechanism is emphasized in these methodologies, which can be used without the presence of expensive and sophisticated reactors or lamps .Molecular Structure Analysis
The molecular structure of 4-Bromo-4’-methylazobenzene can be analyzed using various methods such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis . These approaches provide a detailed representation of the molecule’s shape and properties within its crystalline environment .Chemical Reactions Analysis
The bromoaryl group of 4-Bromo-4’-methylazobenzene may be coupled with other compounds in a Sonogashira coupling to form other complex compounds . More detailed reaction analysis would require specific experimental data.Physical And Chemical Properties Analysis
4-Bromo-4’-methylazobenzene has a molecular weight of 275.14 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density would require specific experimental data.Safety And Hazards
Future Directions
The development of novel photoactive molecules like 4-Bromo-4’-methylazobenzene is crucial for the advancement of next-generation light-responsive smart materials . These materials have a wide variety of applications including separations, advanced sensors, drug delivery, data storage, and molecular switches .
properties
IUPAC Name |
(4-bromophenyl)-(4-methylphenyl)diazene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2/c1-10-2-6-12(7-3-10)15-16-13-8-4-11(14)5-9-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWTZWOYTWCEOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-methylazobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.